
4-Bromo-5-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazole
Vue d'ensemble
Description
4-Bromo-5-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazole, commonly referred to as BMPCP, is a heterocyclic compound that is widely used in the scientific research field. It is a highly active compound with a wide range of applications, from biochemical and physiological effects to laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Intermediate Applications
Compounds structurally related to 4-Bromo-5-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazole have been synthesized for various purposes, including as intermediates in the production of insecticides and for the development of new chemical entities with potential biological activities. For instance, derivatives of 1H-pyrazole have been synthesized as intermediates for new insecticides, showcasing the role of these compounds in agricultural chemical research (Niu Wen-bo, 2011).
Crystal Structure and Cytotoxicity
Research has also focused on the crystal structure and cytotoxicity of pyridyl-pyrazole derivatives. These studies provide insights into the molecular configurations and potential therapeutic applications of these compounds, including their selective cytotoxicity against certain cancer cell lines, without harming normal cells (Q. Huang et al., 2017).
Photoreactivity and Proton Transfer
Investigations into the photoreactivity of 2-(1H-pyrazol-5-yl)pyridines and their derivatives have revealed complex behaviors such as excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These studies highlight the unique photophysical properties of pyrazole-containing compounds, which could be leveraged in designing novel photoresponsive materials (V. Vetokhina et al., 2012).
Biological Activity
Furthermore, pyrazole derivatives have been synthesized and evaluated for their biological activities, including fungicidal and antiviral effects. These studies underscore the potential of such compounds in the development of new agrochemicals and pharmaceuticals, demonstrating their broad applicability in scientific research (Li et al., 2015).
Propriétés
IUPAC Name |
(4-bromo-5-methyl-1H-pyrazol-3-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c1-6-7(10)8(12-11-6)9(14)13-4-2-3-5-13/h2-5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLIMQLEMVMSKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)N2CCCC2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



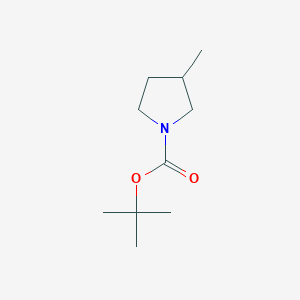

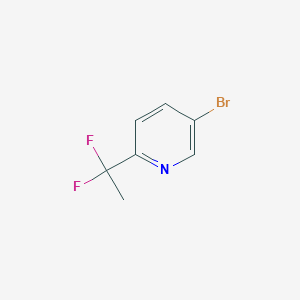
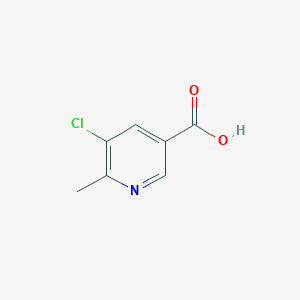
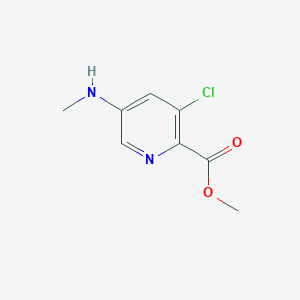
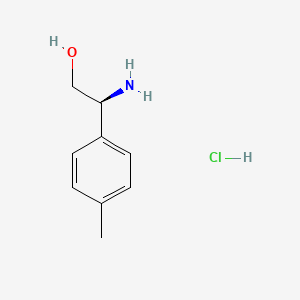
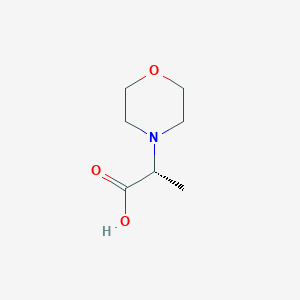
![5-[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]-7,7-dimethylindeno[2,1-b]carbazole](/img/structure/B3094368.png)
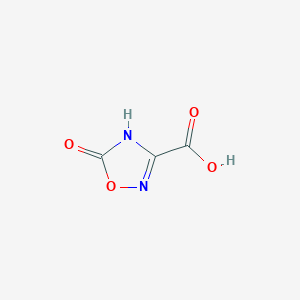

![(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B3094384.png)
![8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3094389.png)

